molecular formula C20H18N6OS B10967577 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10967577
M. Wt: 390.5 g/mol
InChI Key: TXTGHGTYIMZZLS-UHFFFAOYSA-N
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Description

N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features a thiazole ring and a tetrazole ring

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C20H18N6OS/c1-13-8-9-16(14(2)10-13)17-12-28-20(21-17)22-18(27)11-26-24-19(23-25-26)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,22,27)

InChI Key

TXTGHGTYIMZZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, the amine reacts with an acid chloride derivative to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hec1/Nek2 pathway, which is crucial for cell division and cancer cell proliferation . The compound binds to these proteins, disrupting their function and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry.

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